REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8](/[CH:12]=[CH:13]/[CH3:14])=[C:9]([CH:11]=1)[NH2:10])(=[O:4])=[O:3].[H][H]>CO.[Pd]>[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([CH2:12][CH2:13][CH3:14])=[C:9]([CH:11]=1)[NH2:10])(=[O:3])=[O:4]
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Name
|
|
Quantity
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1.5 g
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Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1C=CC(=C(N)C1)\C=C\C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1C=CC(=C(N)C1)\C=C\C
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Name
|
|
Quantity
|
39 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
196 mg
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a PARR reactor
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C=1C=CC(=C(N)C1)CCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |